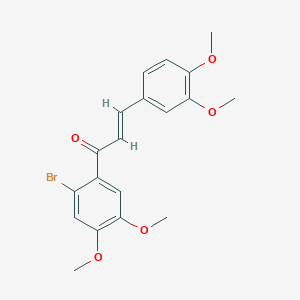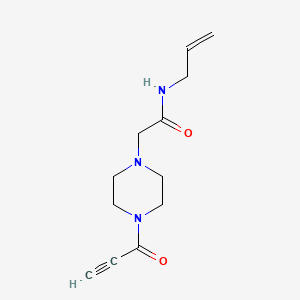
(2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction scheme is as follows:
-
Starting Materials
- 2-BROMO-4,5-DIMETHOXYBENZALDEHYDE
- 3,4-DIMETHOXYACETOPHENONE
-
Reaction Conditions
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux conditions
-
Procedure
- Dissolve the starting materials in the solvent.
- Add the base to the reaction mixture.
- Stir the mixture at the desired temperature until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium
- Products: Corresponding carboxylic acids or ketones
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent such as ethanol or ether
- Products: Corresponding alcohols
-
Substitution
- Reagents: Nucleophiles such as amines, thiols
- Conditions: Solvent such as dimethylformamide or acetonitrile
- Products: Substituted chalcones
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Ethanol, methanol, dimethylformamide, acetonitrile
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted chalcones
Aplicaciones Científicas De Investigación
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE has various scientific research applications, including:
-
Chemistry
- Used as a starting material for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
- Used in the development of bioactive compounds and pharmaceuticals.
-
Medicine
- Explored for its therapeutic potential in treating various diseases.
- Studied for its interactions with biological targets and pathways.
-
Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Applied in the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets and pathways. The compound can:
-
Bind to Enzymes
- Inhibit or activate specific enzymes involved in metabolic pathways.
- Affect the catalytic activity of enzymes, leading to changes in biochemical processes.
-
Interact with Receptors
- Bind to cellular receptors, modulating signal transduction pathways.
- Influence cellular responses such as proliferation, apoptosis, and differentiation.
-
Modulate Gene Expression
- Affect the expression of genes involved in various biological functions.
- Regulate transcription factors and other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIHYDROXY-PHENYL)-2-PROPEN-1-ONE
- (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXY-PHENYL)-2-BUTEN-1-ONE
Uniqueness
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both bromine and multiple methoxy groups on the phenyl rings. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C19H19BrO5 |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
(E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H19BrO5/c1-22-16-8-6-12(9-17(16)23-2)5-7-15(21)13-10-18(24-3)19(25-4)11-14(13)20/h5-11H,1-4H3/b7-5+ |
Clave InChI |
OVXUPGHTJZRJMZ-FNORWQNLSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2Br)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2Br)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-1(9),2(7)-dien-4-yl)acetate](/img/structure/B14941478.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14941481.png)
![N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B14941488.png)
![1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one](/img/structure/B14941514.png)
![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941521.png)
![2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14941526.png)
![4-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14941533.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide](/img/structure/B14941536.png)
![8-ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941543.png)
![3-(Pyridin-2-yl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941551.png)
![2-{[(1,1-Dioxidotetrahydrothiophen-2-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14941555.png)
![N-[(5-Methyl-1H-13-benzodiazol-2-YL)methyl]but-2-ynamide](/img/structure/B14941564.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941565.png)
